molecular formula C15H24N2O2 B2649700 Tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate CAS No. 2287316-02-1

Tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate

Cat. No.: B2649700
CAS No.: 2287316-02-1
M. Wt: 264.369
InChI Key: XJOWSGVZGUJIBU-UHFFFAOYSA-N
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Description

Tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and an octahydroisoquinoline core

Preparation Methods

The synthesis of tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the cyano group and the tert-butyl ester. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to act as a precursor for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate can be compared with other isoquinoline derivatives, such as:

    This compound: This compound shares a similar core structure but may have different functional groups.

    This compound: Another similar compound with variations in the substituents attached to the isoquinoline core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h11-13H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOWSGVZGUJIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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